tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
Description
tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group attached to a brominated phenyl ring. Its molecular formula is C₁₁H₁₅BrN₂O₂ (CID: 76849221), with a molecular weight of 316.16 g/mol . The structure includes:
- A 2-amino-6-bromophenyl moiety, providing ortho-amino and para-bromo substituents.
- A methyl carbamate linker connecting the phenyl ring to the tert-butyl group.
- The tert-butyl group enhances steric protection, stabilizing the amine during synthetic processes.
This compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly where bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDKTVXCRLWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-6-bromobenzylamine via Reductive Amination
The benzylamine backbone is constructed through reductive amination of 2-amino-6-bromobenzaldehyde. In a representative procedure, 2-amino-6-bromobenzaldehyde (1.0 equiv) is reacted with ammonium acetate (2.0 equiv) in dichloroethane (DCE) under inert conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography to yield 2-amino-6-bromobenzylamine as a pale-yellow solid (78% yield).
Key Optimization Parameters :
Boc Protection of the Benzylamine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O). 2-Amino-6-bromobenzylamine (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ with 4-dimethylaminopyridine (DMAP, 0.1 equiv). Boc₂O (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 6 hours at room temperature. The reaction is concentrated, and the crude product is purified via flash chromatography (hexanes/EtOAc = 10:1) to afford tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate as a white crystalline solid (85% yield).
Critical Considerations :
- Base Selection : DMAP accelerates the reaction without requiring additional bases like K₂CO₃.
- Temperature Control : Exothermic Boc₂O addition necessitates cooling to prevent N-Boc deprotection.
Direct Carbamate Formation Using Boc Anhydride
Reaction Conditions and Optimization
A one-pot method employs Boc₂O with cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN). 2-Amino-6-bromobenzylamine (1.0 equiv) and Cs₂CO₃ (1.5 equiv) are suspended in MeCN, followed by Boc₂O (1.5 equiv). The mixture is refluxed at 80°C for 4 hours, filtered, and concentrated. Purification via silica gel chromatography (hexanes/EtOAc = 15:1) yields the target compound in 81% yield.
Comparative Analysis of Bases :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | MeCN | 80 | 81 |
| K₂CO₃ | MeCN | 80 | 65 |
| Et₃N | CH₂Cl₂ | 25 | 72 |
| DMAP | CH₂Cl₂ | 25 | 85 |
Scale-Up and Industrial Adaptations
Gram-scale synthesis (10 mmol) substitutes MeCN with toluene to reduce costs. After refluxing, the mixture is diluted with ethyl acetate, washed with 1M HCl, and crystallized from hexanes/EtOAc (20:1), achieving 76% yield with >99% purity by HPLC.
Multi-Step Synthesis via Intermediate Halogenation
Halogenation of Toluene Derivatives
2-Nitro-6-bromotoluene is brominated at the methyl group using N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light. The resultant 2-nitro-6-bromo-benzyl bromide is isolated in 89% yield after recrystallization.
Amine Formation and Subsequent Protection
The benzyl bromide intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in THF at 60°C for 24 hours. The nitro group is reduced using H₂/Pd-C (10% wt) in ethanol, yielding 2-amino-6-bromobenzylamine (70% over two steps). Boc protection follows the protocol in Section 1.2.
Advantages :
- Regioselectivity : Bromination at the methyl group avoids aromatic ring overhalogenation.
- Functional Group Tolerance : Nitro groups remain intact during bromination.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | Moderate | High |
| Direct Boc Protection | 85 | 99 | High | Moderate |
| Halogenation Route | 70 | 97 | Low | Low |
Key Takeaways:
Chemical Reactions Analysis
tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts , bases like cesium carbonate , and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, and applications, supported by relevant data tables and case studies.
Structural Characteristics
This compound has the following structural features:
- Molecular Formula: C12H16BrN2O2
- Molecular Weight: Approximately 301.18 g/mol
The compound is categorized as a carbamate, characterized by the presence of a tert-butyl group and an amino group attached to a bromophenyl moiety. The bromine atom enhances reactivity, making it suitable for further chemical modifications.
Medicinal Chemistry
-
Intermediate in Drug Synthesis:
- This compound serves as an important intermediate in synthesizing various biologically active molecules, including pharmaceuticals that target specific enzymes or receptors.
- Enzyme Inhibition Studies:
Organic Synthesis
-
Protecting Group:
- The compound is used as a protecting group for amines during peptide synthesis, shielding them from unwanted reactions while allowing for selective modifications.
-
Building Block for Complex Molecules:
- Its structural features make it a versatile building block in organic synthesis, facilitating the construction of more complex chemical entities.
Case Study 1: Enzyme Inhibition
In a study evaluating enzyme inhibition, this compound was tested against cytochrome P450 enzymes. The findings indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways. This highlights its relevance in pharmacokinetics and therapeutic contexts.
Case Study 2: Synthesis of Biologically Active Molecules
Research has demonstrated that this compound can be employed to synthesize derivatives with enhanced biological activity. For example, modifications to the bromophenyl moiety have led to compounds with improved selectivity against certain biological targets, showcasing its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of tert-Butyl Carbamates
The following table summarizes key structural and functional differences between the target compound and its analogues:
Detailed Analysis
Role of Bromine Substituent
The bromo group in the target compound distinguishes it from non-halogenated analogues like tert-butyl (2-aminophenyl)carbamate. Bromine enhances electrophilicity, enabling participation in transition metal-catalyzed reactions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .
Aromatic Ring Variations
- Pyridine vs.
- Complex Heterocycles : Compound 23 () incorporates an imidazo[1,2-a]pyrazine core, demonstrating how carbamate groups are integrated into larger pharmacophores for drug discovery .
Functional Group Positioning
- Ortho vs. Meta/Substituents: The target compound’s ortho-amino and para-bromo arrangement contrasts with tert-butyl (3-aminophenyl)carbamate (meta-amino).
Biological Activity
Tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H15BrN2O2
- SMILES : CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N
- InChIKey : VQSGCPJZDGFDJL-UHFFFAOYSA-N
The compound features a tert-butyl group, an amine, and a bromophenyl moiety, which are known to influence its biological activity.
Biological Activity Overview
Research on this compound has indicated several biological activities, including:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to cancer progression and inflammation, potentially blocking pathways that lead to tumor growth or inflammatory responses .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation through apoptosis or senescence mechanisms .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of brominated compounds, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated a significant inhibition of cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
A screening assay evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl carbamate with 2-amino-6-bromobenzyl derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF . Optimization focuses on:
- Temperature: 0–25°C to minimize side reactions.
- Solvent polarity: Polar aprotic solvents enhance reactivity.
- Stoichiometry: Excess tert-butyl carbamate (1.2–1.5 equiv.) improves yield.
- Protection of the amino group: Use Boc (tert-butoxycarbonyl) to prevent undesired side reactions during synthesis .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- Spectroscopic Analysis:
- Mass Spectrometry (MS): Validate molecular weight (MW: 313.17 g/mol) via ESI-MS or MALDI-TOF .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals caused by coupling or tautomerism .
- X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles, stereochemistry) via single-crystal analysis .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Impurity Profiling: Employ LC-MS to identify byproducts from incomplete reactions or degradation .
Advanced: How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom serves as a versatile handle for:
- Suzuki-Miyaura Coupling: Pd-catalyzed aryl-aryl bond formation with boronic acids (e.g., synthesizing biaryl derivatives) .
- Buchwald-Hartwig Amination: Introduce amines via Pd/ligand systems, though steric hindrance from the tert-butyl group may reduce reaction rates .
- Ullmann Coupling: Copper-mediated coupling with nucleophiles (e.g., thiols, alcohols) under thermal conditions .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in sealed containers at room temperature, protected from light and moisture .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases) .
- Molecular Dynamics (MD): Simulate ligand-protein stability (GROMACS/AMBER) over 100+ ns trajectories .
- QSAR Modeling: Correlate structural features (e.g., bromine electronegativity, tert-butyl hydrophobicity) with bioactivity .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature: Store at 2–8°C for long-term stability; room temperature is acceptable for short-term use .
- Moisture Control: Use desiccants (silica gel) in sealed containers .
- Light Sensitivity: Amber glass vials prevent photodegradation .
Advanced: How to address low yields in the carbamate formation step?
Answer:
- Base Optimization: Replace NaH with milder bases (e.g., DMAP) to reduce side reactions .
- Catalysis: Add catalytic KI or tetrabutylammonium iodide (TBAI) to enhance reactivity .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 mins at 80°C vs. 24 hrs conventional) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
